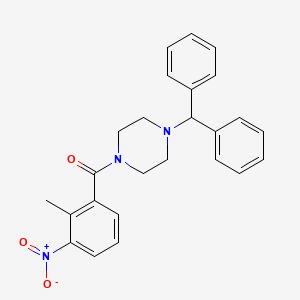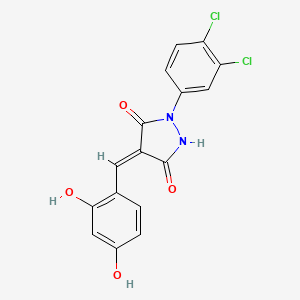
N-(2,3-dimethylphenyl)-5-fluoro-2-(4-morpholinyl)-4-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest falls within the category of pyrimidine derivatives, often linked with morpholinophenyl groups. These compounds are noted for their potential biological activities, including significant larvicidal activity against certain larvae, which indicates their potential in agricultural and medicinal applications. The synthesis involves intermediate compounds and careful analysis through spectral data, including 1H-NMR, 13C-NMR, 19F-NMR, ESI-MS, and analytical data (Gorle et al., 2016).
Synthesis Analysis
The synthesis process often involves multi-step reactions, starting from readily available substrates to yield the desired pyrimidine derivatives. Techniques such as condensation reactions, chlorination, and nucleophilic substitution are common, with the structures confirmed by various spectroscopic methods. A notable aspect is the synthesis of derivatives that inhibit specific biological targets, indicating the compound's versatility (Lei et al., 2017).
Molecular Structure Analysis
Molecular structure analysis through single-crystal X-ray analysis reveals intricate details about the compound's geometry and electronic structure. This analysis aids in understanding the compound's reactivity and interaction with biological targets. The presence of fluorine and morpholine groups significantly influences the compound's electronic distribution and physicochemical properties (Qiu-yan, 2013).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, highlighting its reactivity and potential for further functionalization. These reactions are pivotal for exploring its use in different biological and chemical contexts. The presence of specific functional groups, like fluorine and morpholine, enhances its reactivity and interaction with other molecules (Samano et al., 2000).
Physical Properties Analysis
The physical properties, such as solubility in organic solvents, thermal stability, and molecular weight, are crucial for the application of this compound in various fields. The compound's ability to form tough, transparent films and its low water absorption rate indicate its potential in materials science, particularly in creating specialized coatings or films (Madhra et al., 2002).
Chemical Properties Analysis
Analyzing the chemical properties involves studying the compound's behavior in different chemical environments, its stability, and its interactions with various reagents. These properties are essential for tailoring the compound for specific uses, including its potential as a pharmaceutical agent or in materials science. The fluorine atoms in the compound contribute to its unique chemical behavior, offering avenues for novel chemical transformations and applications (Banerjee et al., 2003).
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-5-fluoro-2-morpholin-4-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O/c1-11-4-3-5-14(12(11)2)19-15-13(17)10-18-16(20-15)21-6-8-22-9-7-21/h3-5,10H,6-9H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTVYLMTEMPZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC(=NC=C2F)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-phenylbenzo[f]quinolin-3-yl)phenol](/img/structure/B4998305.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-4-bromo-6-methoxyphenol](/img/structure/B4998320.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-furamide](/img/structure/B4998325.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]cycloheptanamine](/img/structure/B4998335.png)
![3-butoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4998338.png)
![1-(2-fluorobenzyl)-N-[3-(methylthio)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4998345.png)

![1-(4-bromophenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]ethanone](/img/structure/B4998359.png)

![1-(4-{[(4-methylphenyl)thio]methyl}benzoyl)-4-phenylpiperazine](/img/structure/B4998368.png)

![4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}thiomorpholine](/img/structure/B4998386.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B4998399.png)